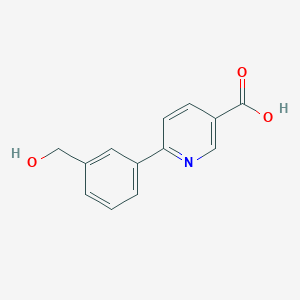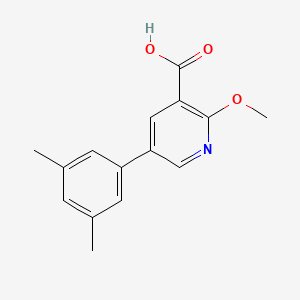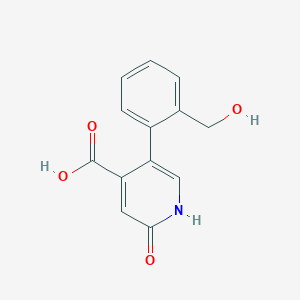
6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID is an organic compound that belongs to the class of nicotinic acid derivatives It features a nicotinic acid core with a hydroxymethylphenyl group attached to the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxymethylbenzaldehyde with nicotinic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach is the use of biocatalysis, where enzymes such as nicotinic acid dehydrogenase are employed to convert nicotinic acid into the desired product. This method offers advantages in terms of selectivity and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: The major product is 6-(3-carboxyphenyl)nicotinic acid.
Reduction: The major product is 6-(3-aminomethylphenyl)nicotinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID involves its interaction with specific molecular targets. In biological systems, it may act by modulating the activity of enzymes or receptors. For example, it can inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid:
6-Hydroxynicotinic Acid: A related compound with hydroxylation at a different position.
3-Hydroxymethylbenzaldehyde: A precursor in the synthesis of 6-(3-HYDROXYMETHYLPHENYL)NICOTINIC ACID.
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and a nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
6-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)12-5-4-11(7-14-12)13(16)17/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVLGJADAHYCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B6387021.png)








